7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide

Beschreibung

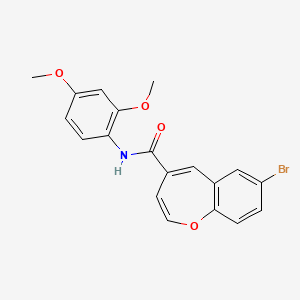

7-Bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic small molecule characterized by a benzoxepine core—a seven-membered oxygen-containing heterocycle—substituted with a bromine atom at position 7 and a carboxamide group linked to a 2,4-dimethoxyphenyl moiety. While its specific therapeutic applications remain under investigation, its design suggests targeting pathways modulated by kinase inhibitors or GPCRs, given structural parallels to known bioactive scaffolds .

Eigenschaften

IUPAC Name |

7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO4/c1-23-15-4-5-16(18(11-15)24-2)21-19(22)12-7-8-25-17-6-3-14(20)10-13(17)9-12/h3-11H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYCUBWQSXPEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dimethoxyphenylamine and a suitable leaving group.

Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzoxepines with different functional groups.

Wissenschaftliche Forschungsanwendungen

7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Core Structure Differences

- Benzoxepine vs. Pyrido-Pyrimidinone/Quinolizinone: The benzoxepine core in the target compound lacks the fused pyridine or quinoline rings present in analogs from EP2023/37. This difference likely alters conformational flexibility and binding pocket compatibility. For example, pyrido-pyrimidinones exhibit planar rigidity, favoring intercalation with kinase ATP-binding domains, whereas the benzoxepine’s oxygen atom may enhance solubility but reduce π-π stacking efficiency .

Substituent Analysis

- Bromine vs.

- Dimethoxyphenyl Positioning : The 2,4-dimethoxy substitution in the target compound differs from the 3,4-dimethoxy analogs in the patent. Ortho/methoxy groups may sterically hinder rotational freedom compared to para-substituted derivatives, impacting target engagement .

Biologische Aktivität

Introduction

7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the benzoxepine class, recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its unique structural features, including a bromine atom at the 7th position and a dimethoxyphenyl group, which may influence its biological interactions and efficacy against various diseases.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.2 g/mol. The presence of both bromine and dimethoxy groups contributes to its distinctive chemical reactivity and potential biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈BrN₁O₅ |

| Molecular Weight | 404.2 g/mol |

| Structural Class | Benzoxepines |

| Key Functional Groups | Carboxamide, Dimethoxy |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Benzoxepine Ring : A cyclization reaction using a phenol derivative and an epoxide.

- Introduction of the Dimethoxyphenyl Group : Nucleophilic substitution with 2,4-dimethoxyphenylamine.

- Carboxamide Formation : Amidation using a carboxylic acid derivative and an amine.

These methods can be optimized for yield and efficiency in industrial applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve interaction with specific molecular targets involved in cancer pathways, potentially disrupting normal cellular functions associated with tumor growth.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory enzymes or cytokines.

- Antimicrobial Effects : Some studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

-

Anticancer Studies :

- In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines (e.g., breast and colon cancer). The IC50 values were reported in the low micromolar range, indicating potent activity against these cell types.

-

Anti-inflammatory Mechanisms :

- Research published in peer-reviewed journals highlighted that this compound inhibited the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition could lead to reduced production of inflammatory mediators.

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzoxepine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-chloro-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide | Contains chlorine instead of bromine | Anticancer and anti-inflammatory |

| 7-fluoro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide | Fluorinated variant | Antimicrobial properties observed |

The variations in halogen substituents (bromine vs. chlorine vs. fluorine) can lead to differing reactivity profiles and biological activities.

Q & A

Q. How can researchers optimize the multi-step synthesis of 7-bromo-N-(2,4-dimethoxyphenyl)-1-benzoxepine-4-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires a combination of statistical design of experiments (DoE) and iterative reaction condition screening. For example:

- Step 1 : Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield .

- Step 2 : Apply response surface methodology (RSM) to refine optimal conditions, particularly for introducing the bromo and dimethoxyphenyl groups, which are sterically challenging .

- Step 3 : Employ purification techniques like column chromatography with gradient elution or recrystallization to isolate the carboxamide derivative, as described in analogous benzoxepine syntheses .

Q. What analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the benzoxepine core and carboxamide linkage. H-C HSQC can resolve overlapping signals in aromatic regions .

- X-ray Crystallography : If single crystals are obtainable, crystallography provides unambiguous confirmation of the bromine placement and methoxy group orientation .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns (e.g., bromine’s characteristic M+2 peak) .

Q. How should researchers design preliminary bioactivity assays for this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine for kinases) .

- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify uptake via flow cytometry in relevant cell lines .

- Toxicity Screening : Conduct MTT assays in HEK293 or HepG2 cells to establish baseline cytotoxicity before advanced studies .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Combine quantum mechanics (QM) and machine learning (ML):

- QM Calculations : Use density functional theory (DFT) to model transition states for bromine substitution reactions, focusing on steric effects from the dimethoxyphenyl group .

- Reaction Path Sampling : Deploy automated reaction network generators (e.g., RMG software) to explore possible side products under varying conditions .

- ML-Driven Optimization : Train models on existing benzoxepine reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu for cross-coupling) .

Q. How can researchers resolve contradictions in observed vs. predicted reaction outcomes for derivatives of this compound?

- Methodological Answer : Address discrepancies through mechanistic interrogation:

- In Situ Monitoring : Use real-time techniques like ReactIR or HPLC-MS to detect transient intermediates (e.g., radical species in bromine displacement) .

- Isotopic Labeling : Introduce O or H at critical positions to trace reaction pathways (e.g., carboxamide hydrolysis vs. ring-opening) .

- Theoretical Reassessment : Re-optimize DFT models with solvent effects (e.g., COSMO-RS) to account for polarity shifts in methoxy-rich environments .

Q. What advanced methodologies enable the study of this compound’s interaction with biological targets at the atomic level?

- Methodological Answer : Leverage structural biology and dynamics:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins of interest (e.g., kinases or GPCRs). Pay attention to halogen bonding from bromine .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the benzoxepine ring .

- Cryo-EM : If the compound stabilizes a protein complex, cryo-electron microscopy can resolve binding interfaces at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.